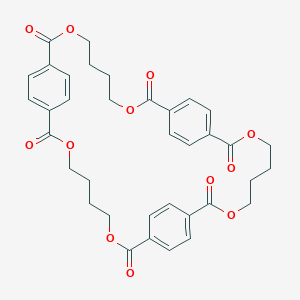

Cyclotris(1,4-butylene Terephthalate)

Description

BenchChem offers high-quality Cyclotris(1,4-butylene Terephthalate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclotris(1,4-butylene Terephthalate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,8,15,20,27,32-hexaoxatetracyclo[32.2.2.210,13.222,25]dotetraconta-1(37),10,12,22(40),23,25(39),34(38),35,41-nonaene-2,9,14,21,26,33-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O12/c37-31-25-7-9-27(10-8-25)33(39)45-21-3-4-23-47-35(41)29-15-17-30(18-16-29)36(42)48-24-6-5-22-46-34(40)28-13-11-26(12-14-28)32(38)44-20-2-1-19-43-31/h7-18H,1-6,19-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNLXZWSSMMFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623393 | |

| Record name | 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.2~10,13~.2~22,25~]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63440-94-8 | |

| Record name | 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.210,13.222,25]dotetraconta-1(36),10,11,13(12),22,23,25(24),34,37-nonaene-2,9,14,21,26,33-hexone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63440-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.2~10,13~.2~22,25~]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8,15,20,27,32-hexaoxatetracyclo[32.2.2.2^{10,13}.2^{22,25}]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Cyclic Oligomers in Polymer Chemistry

Cyclic oligomers are low-molecular-weight compounds that consist of a small number of repeating monomer units linked in a circular fashion. nih.gov In the context of step-growth polymerization, which is used to produce many commercial polymers like polyesters, the formation of these cyclic molecules is an almost unavoidable side reaction. oup.com This cyclization process is a first-order intramolecular reaction, competing with the second-order chain-growth polymerization. oup.com

Historically, the presence of cyclic oligomers in polymers was often considered detrimental, as they could migrate to the surface of materials, causing processing issues and affecting the final properties. oup.com However, the perspective on these compounds has shifted dramatically. Researchers have developed efficient methods for the synthesis and purification of cyclic oligomers, transforming them from byproducts into valuable precursors for polymerization. researchgate.net

A key characteristic of cyclic oligomers is their significantly lower melt viscosity compared to their high-molecular-weight linear polymer counterparts—often by several orders of magnitude. researchgate.net This property is particularly advantageous in the processing of advanced composite materials, as it allows for excellent wetting and impregnation of reinforcing fibers. researchgate.netsae.org

Significance of Cyclotris 1,4 Butylene Terephthalate As a Macrocyclic Oligomer

Cyclotris(1,4-butylene terephthalate) stands out among macrocyclic oligomers due to its role as a precursor to poly(butylene terephthalate) (PBT), a widely used engineering thermoplastic with excellent mechanical, electrical, and thermal properties. synchemia.com The primary significance of this cyclic trimer lies in its ability to undergo entropically driven ring-opening polymerization (ED-ROP). researchgate.net

This polymerization process offers several advantages over traditional melt polycondensation:

Low Viscosity Processing: The low melt viscosity of Cyclotris(1,4-butylene terephthalate) allows for processing at lower temperatures and pressures, which is particularly beneficial for creating highly filled composites. researchgate.netsae.org

Rapid Polymerization: The ring-opening polymerization can be completed in minutes with the use of appropriate catalysts, leading to the formation of high-molecular-weight PBT. researchgate.netnih.gov

No Byproducts: Unlike polycondensation, ED-ROP does not produce volatile byproducts, resulting in a more environmentally friendly and efficient process. researchgate.net

High Molecular Weight Polymer: The resulting polymer, often referred to as pCBT, can achieve very high molecular weights, which contributes to its superior mechanical properties. researchgate.netnih.gov

These characteristics make Cyclotris(1,4-butylene terephthalate) a key component in the development of advanced materials with tailored properties.

Below is an interactive data table summarizing the key properties of Cyclotris(1,4-butylene terephthalate):

| Property | Value |

| Molecular Formula | C36H36O12 |

| Molecular Weight | 660.66 g/mol |

| Appearance | White to Off-White Solid Powder |

| Melting Point | 158-162 °C |

| Density | 1.208±0.06 g/cm³ |

| Boiling Point | 969.2±65.0 °C |

Note: The data in this table is compiled from various chemical suppliers and research articles. cymitquimica.comchemsrc.com

Research Landscape and Future Directions for Cyclotris 1,4 Butylene Terephthalate

Cyclodepolymerization Techniques for Poly(butylene Terephthalate) Oligomers

Cyclodepolymerization is a process where a polymer is chemically broken down to yield cyclic oligomers. This method is an equilibrium-driven process and is often favored for its potential to utilize PBT waste as a starting material.

Stannoxane Catalyzed Cyclodepolymerization Pathways

Organotin catalysts, particularly stannoxanes, have been investigated for the cyclodepolymerization of linear polyesters like PBT. google.com The process typically involves heating the linear PBT in the presence of an organotin catalyst in an organic solvent. google.com The mechanism is believed to involve transesterification reactions catalyzed by the tin compound, leading to the formation of a mixture of cyclic and linear oligomers. The high dilution principle is often employed to favor the formation of cyclic species by increasing the probability of intramolecular "back-biting" reactions over intermolecular reactions that lead to linear chains.

A general process for producing macrocyclic polyester (B1180765) oligomers involves subjecting polyester linears to organic solvents in the presence of an organotin catalyst. google.com This process can be used to generate a variety of macrocyclic polyester oligomers, including those of butylene terephthalate (B1205515). google.com

Influence of Reaction Conditions on Ring Size Distribution

The distribution of different ring sizes (dimer, trimer, tetramer, etc.) in the final product of cyclodepolymerization is highly dependent on the reaction conditions. Key parameters that influence this distribution include temperature, catalyst concentration, and the concentration of the polymer in the solvent.

In a study on the polymerization of cyclic PBT oligomers, the temperature was found to significantly affect the rate of polymerization and the final polymer conversion, which indirectly relates to the stability and formation of the cyclic precursors. tripod.com For example, with a stannoxane catalyst (XB2), polymerization was rapid, while with a titanate catalyst (OGTR), the induction time increased with temperature. tripod.com

Table 1: Effect of Polymerization Temperature on c-PBT Conversion with Different Catalysts

| Catalyst System | Polymerization Temperature (°C) | Polymer Conversion (%) |

| XB3 | 185 | 65 |

| XB3 | 205 | 97 |

| OGTR | 185 | >95 |

| OGTR | 200 | >95 |

Data adapted from a study on the in-situ polymerization of cyclic poly(butylene terephthalate) oligomers. tripod.com

This table illustrates the influence of temperature and catalyst type on the reaction involving cyclic oligomers, suggesting that precise control of these parameters is essential for manipulating the equilibrium towards the desired cyclic products during depolymerization.

Continuous Process Operations for Cyclic Oligoester Synthesis

The development of continuous processes for the synthesis of cyclic oligoesters is of significant interest for industrial-scale production. Continuous flow chemistry offers advantages such as improved heat and mass transfer, better process control, and the potential for higher yields and purity.

A continuous flow macrocyclization protocol has been described that avoids the need for high-dilution conditions, which are often a bottleneck in batch processes. rsc.org This method utilizes phase separation to facilitate macrocyclization at high concentrations, offering a greener and more efficient route to macrocycles. rsc.org While this specific study focused on macrocyclic lipids, the principles can be adapted for the synthesis of cyclic polyesters.

Furthermore, a process for the continuous preparation of PBT oligomers has been patented, which could potentially be adapted for the production of cyclic oligomers by integrating a cyclization step under high dilution or with a suitable catalyst. syrris.com The process involves a transesterification reaction in a countercurrent column reactor to produce linear oligomers. syrris.com

Cyclocondensation Approaches

Cyclocondensation involves the formation of cyclic molecules from the reaction of smaller, linear precursors. This approach offers a more direct and often more controlled route to specific cyclic oligomers compared to the equilibrium-driven cyclodepolymerization.

Reactions of Dicarboxylic Acid Dichlorides with Diols

A common and effective method for the synthesis of cyclic butylene terephthalate oligomers is the reaction of a dicarboxylic acid dichloride, such as terephthaloyl chloride, with a diol, like 1,4-butanediol (B3395766). researchgate.net This reaction is typically carried out under high-dilution conditions to promote intramolecular cyclization over intermolecular polymerization.

The slow addition of a solution containing terephthaloyl chloride and 1,4-butanediol to a large volume of a suitable solvent containing a base (to neutralize the HCl byproduct) is a standard procedure. This technique, known as the Ruggli-Ziegler dilution principle, favors the formation of macrocycles. The reaction of bis(9-hydroxy-1,4,7-trioxanonyl) substituted naphthalene (B1677914) and benzenes with terephthaloyl dichloride has been shown to produce large cyclic oligomers in high yields without the need for high dilution, suggesting that the pre-organization of the linear precursors can also play a significant role in facilitating cyclization. rsc.org

Stepwise Synthesis of Linear Educts for Cyclization

In many cases, a stepwise approach is employed to synthesize well-defined linear oligomers that are then subjected to a final cyclization step. This method allows for greater control over the size of the resulting macrocycle.

For the synthesis of specific cyclic butylene terephthalate oligomers, linear precursors are first prepared. researchgate.net For example, the synthesis of mono(4-hydroxybutyl) terephthalate can be a key step in building a linear oligomer with the desired number of repeating units. nih.gov This can be achieved through a multi-step process starting from monomethyl terephthalate and 1,4-butanediol. nih.gov

A detailed procedure for the synthesis of a linear precursor for a PBT dimer has been described, involving the protection of one hydroxyl group of 1,4-butanediol, followed by reaction with terephthaloyl chloride, and then deprotection to yield a linear molecule ready for cyclization. google.com

Purification Strategies for Cyclotris(1,4-butylene Terephthalate)

The purity of Cyclotris(1,4-butylene Terephthalate) is paramount to achieving desirable and predictable polymerization behavior and final polymer properties. The primary impurities in synthetically produced CBT are other cyclic oligomers of varying ring sizes and linear oligomer counterparts. Effective purification strategies are therefore essential.

Chromatographic Separation Techniques for Cyclic Oligomers

Preparative High-Performance Liquid Chromatography (p-HPLC) stands out as a highly effective technique for the isolation and purification of individual cyclic PBT oligomers, including the trimer. nih.gov This method leverages the differences in polarity and size among the various cyclic species to achieve high-resolution separation.

A typical p-HPLC system for this purpose utilizes a C18 stationary phase. The mobile phase composition is critical for successful separation. While solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and trifluoroethanol (TFE) are excellent solvents for CBT oligomers, their direct use in HPLC systems is often not feasible. Therefore, stock solutions are typically prepared in these powerful solvents and then diluted with HPLC-compatible solvents like acetonitrile (B52724) (MeCN). nih.govnih.gov Acetonitrile has demonstrated better separation efficiency compared to methanol, attributed to its superior miscibility with HFIP and the higher solubility it affords the oligomers. nih.gov

The separation is typically performed using a gradient elution program. For instance, a gradient starting with a mixture of water and acetonitrile, with the proportion of acetonitrile increasing over time, can effectively separate the cyclic dimer, trimer, tetramer, and pentamer. nih.gov The separated fractions corresponding to each oligomer can be collected, and the solvent subsequently removed to yield the purified compound. Purity levels exceeding 96% for the individual cyclic oligomers have been achieved using this methodology. nih.gov

Table 1: Chromatographic Separation Parameters for Cyclic PBT Oligomers

| Parameter | Details |

| Technique | Preparative High-Performance Liquid Chromatography (p-HPLC) |

| Stationary Phase | C18 |

| Mobile Phase | Gradient of Water and Acetonitrile (MeCN) |

| Solvents for Stock Solutions | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), Trifluoroethanol (TFE) |

| Achieved Purity | >96% for individual oligomers |

This table summarizes the key parameters for the chromatographic separation of cyclic PBT oligomers.

Selective Removal of Linear Oligomers

The presence of linear oligomers in a mixture of cyclic butylene terephthalate can be detrimental to the subsequent ring-opening polymerization process. While chromatographic methods can separate linear from cyclic species, other techniques based on solubility differences can also be employed.

One effective approach involves solvent extraction and precipitation. The solubility of linear and cyclic oligomers can differ in various solvents. For instance, studies have shown that while cyclic oligomers constitute the majority of extractable oligomers from PBT, linear oligomers can be more prone to migrate into certain food simulants, suggesting a potential difference in their solubility characteristics that could be exploited for separation. nih.govresearchgate.net

A process involving dissolution followed by selective precipitation can be utilized. This involves dissolving the mixture of oligomers in a suitable solvent and then adding an anti-solvent to selectively precipitate one type of oligomer while the other remains in solution. For example, a technique using a compressed CO2 antisolvent with HFIP as the solvent has been effective in removing cyclic oligomers from PBT. nih.gov This principle can be adapted to separate linear from cyclic oligomers by carefully selecting the solvent-antisolvent system and controlling precipitation conditions such as temperature and pressure. The higher molecular weight or different chain architecture of linear oligomers compared to their cyclic counterparts can lead to differential solubility, forming the basis for their separation.

Another potential method is aqueous solvent extraction. This process involves introducing an aqueous solvent to a solution of cyclic esters in an organic solvent. The impurities, which may include linear oligomers with more polar end-groups, can preferentially partition into the aqueous phase, allowing for their removal. google.com

Catalytic Systems for Cyclotris(1,4-butylene Terephthalate) Formation

The formation of Cyclotris(1,4-butylene Terephthalate) and other cyclic oligomers is typically achieved through a cyclodepolymerization reaction of PBT, which is essentially the reverse of ring-opening polymerization. The choice of catalyst is crucial in directing the equilibrium towards the formation of cyclic species and influencing the distribution of the resulting oligomers.

A variety of catalytic systems have been investigated for this purpose, with organotin compounds and titanate esters being among the most commonly employed. scispace.com Specific examples of effective catalysts include stannoxane, butyltin chloride dihydroxide, and tetrakis-(2-ethylhexyl) titanate. scispace.com These catalysts are also active in the forward reaction of ring-opening polymerization.

The mechanism of action for these catalysts in promoting the formation of cyclic oligomers is believed to involve a transesterification process. The catalyst facilitates the "back-biting" of the polymer chain, where a terminal hydroxyl group or an ester linkage attacks another ester bond within the same chain, leading to the excision of a cyclic oligomer. High temperatures and dilution are known to favor the formation of cyclic products. scispace.com

More recent research has also explored the use of mixed catalytic systems. For instance, combinations of titanium tetrabutoxide (TBT) with hafnium or lanthanide acetylacetonates (B15086760) have been shown to be highly active in the synthesis of PBT, a process that inherently involves equilibria with cyclic oligomers. researchgate.net The use of co-catalysts, such as sodium dihydrogen phosphate (B84403) with titanium-based catalysts, has also been found to enhance the reaction rate. researchgate.net

The choice of catalyst can significantly impact the polymerization time and the properties of the resulting polymer when these cyclic oligomers are used as monomers. Therefore, selecting an appropriate catalytic system is a critical step in both the synthesis of the cyclic precursors and their subsequent polymerization. scispace.com

Table 2: Common Catalytic Systems for Cyclic Butylene Terephthalate Formation and Polymerization

| Catalyst Type | Specific Examples |

| Organotin Compounds | Stannoxane, Butyltin chloride dihydroxide |

| Titanate Esters | Tetrakis-(2-ethylhexyl) titanate, Titanium tetrabutoxide (TBT) |

| Mixed Metal Systems | TBT-Hafnium(IV) acetylacetonate, TBT-Lanthanum(III) acetylacetonate |

| Co-catalysts | Sodium dihydrogen phosphate (with titanate catalysts) |

This table provides an overview of catalytic systems used in the context of cyclic butylene terephthalate oligomers.

Mechanistic Studies of Ring-Opening Polymerization

The conversion of cyclic butylene terephthalate (CBT) oligomers into high-molecular-weight poly(butylene terephthalate) (PBT) is a prime example of entropically-driven ring-opening polymerization (ED-ROP). researchgate.netresearchgate.net This process is distinguished by its ability to proceed with minimal heat generation and no chemical emissions, offering significant advantages over traditional polyester synthesis methods. researchgate.netresearchgate.net

Entropically-Driven Polymerization Dynamics of Macrocyclic Oligomers

The ring-opening polymerization of macrocyclic oligomers like CBT is primarily driven by an increase in entropy. researchgate.netosti.gov While linear condensation polymerization is an equilibrium-limited process, ED-ROP leverages the higher conformational entropy of the resulting long, flexible polymer chains compared to the more constrained cyclic oligomers. osti.gov This entropic gain provides the thermodynamic driving force for the reaction, allowing polymerization to occur rapidly, often within minutes, even at temperatures below the melting point of the final polymer. researchgate.netnih.gov

The polymerization process is characterized by a dramatic increase in melt viscosity and modulus as the low-viscosity cyclic monomers are converted into high-molecular-weight polymers. researchgate.net This change allows for the use of dynamic rheological measurements to monitor the polymerization kinetics in situ. researchgate.net The living-like character of this polymerization has been confirmed by the linear relationship observed between the number-average molecular weight and monomer conversion. researchgate.net Computational kinetic models are essential for predicting reaction behavior and optimizing process conditions. researchgate.net These models consider the different sizes of the macrocycles in the oligomer mixture (typically containing 2 to 7 repeat units) and the interplay between propagation, chain transfer, and transesterification reactions that influence the final molecular weight distribution. researchgate.net

Role of Initiators and Catalysts in ROP of Cyclic Butylene Terephthalate

Catalysts are essential for the ROP of CBT, with the choice of catalyst having a significant effect on the polymer conversion rate, the time required for polymerization, and the properties of the resulting polymer. researchgate.nettripod.com The polymerization mechanism involves the catalyst activating an ester group on the CBT ring, making it susceptible to nucleophilic attack by an initiator (such as an alcohol) or a growing polymer chain end. researchgate.net A wide variety of catalysts have been explored, including organotin compounds, titanate esters, and organocatalysts. tripod.comsci-hub.se

The selection of a catalytic system can be tailored to specific molding applications. tripod.com For instance, reaction injection molding (RIM) processes require an extremely fast catalyst with no induction time, while resin transfer molding (RTM) benefits from a catalyst that provides a longer induction period to allow for mold filling before rapid polymerization begins. tripod.com

Stannoxane-based catalysts are highly effective for the ROP of CBT, capable of achieving complete polymerization within minutes at temperatures around 190°C. tripod.com One notable example is 1,1,6,6-Tetrabutyl-1,6-di-stanna-2,5,7,10-tetraoxacyclodecane, a cyclic catalyst that operates through a process similar to ring expansion polymerization. bham.ac.uk This catalyst is particularly reactive due to its four active sites where insertion polymerization can occur. bham.ac.uk A unique feature of using a cyclic stannoxane catalyst with cyclic oligomers is the potential to preserve the cyclic structure in the final polymer, creating macrocyclic polymers with no end groups. bham.ac.uk This avoids the need to control catalyst end groups to regulate the molecular weight of the final product, a common requirement for linear catalysts. bham.ac.uk

Aluminum salen complexes have been investigated as catalysts for the ROP of CBT. acs.org Kinetic studies performed in tetrachloroethane (TCE) revealed that the polymerization rate has a first-order dependence on both the catalyst concentration and the monomer concentration. acs.org The solvent was found to play a crucial role, with TCE significantly retarding the reaction through both short-term reversible deactivation and long-term permanent deactivation of the catalyst. acs.org The apparent activation energy for the ROP of CBT has been determined, providing insights into its reactivity compared to other cyclic esters like ε-caprolactone. acs.org

Table 1: Kinetic Parameters for ROP of Cyclic Esters with Aluminum Salen Catalyst This table is based on data presented in kinetic investigations of aluminum salen catalysts and illustrates the first-order dependence of the reaction rate.

| Parameter | Relationship |

| Rate Constant (k) | First-order dependence on catalyst concentration |

| Rate Constant (k) | First-order dependence on monomer concentration |

| Solvent Effect (TCE) | Retards reaction via reversible and permanent deactivation |

Antimony compounds, particularly antimony trioxide (Sb₂O₃), are widely used as polymerization catalysts in the manufacture of polyesters like polyethylene (B3416737) terephthalate (PET). google.comresearchgate.netnihonseiko.co.jp In the context of ring-opening polymerization, antimony oxide has been successfully used to catalyze the ROP of cyclic oligomers of a related polyester, poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). researchgate.net The polymerization of PCT cyclic oligomers was achieved by heating the monomers at 310°C for 30 minutes in the presence of the antimony oxide catalyst. researchgate.net This demonstrates the utility of antimony-based catalysts for the ROP of larger, more rigid cyclic ester systems, leading to the formation of high-molecular-weight polymers. researchgate.net

To enhance catalytic activity and selectivity in ROP, dual catalyst systems have been explored. acs.org This approach often involves the cooperative action of a Lewis acid and an organocatalytic nucleophile or Lewis base. acs.org For the ROP of macrolactones, combinations of simple Lewis acids (e.g., MgX₂) with N-heterocyclic carbenes, 1,8-diazabicycloundec-7-ene (DBU), or 4-dimethylaminopyridine (B28879) (DMAP) have proven to be rapid and efficient. acs.org Such systems demonstrate that the choice of the Lewis acid can lead to monomer-selective ROP activity, offering a pathway to control copolymer composition. acs.org While detailed studies on dual catalyst systems specifically for CBT are less common, the principles established for other cyclic esters provide a framework for developing more complex and efficient catalytic routes for PBT synthesis.

Advanced Characterization Techniques for Cyclotris 1,4 Butylene Terephthalate and Its Polymerized Forms

Spectroscopic Analysis of Cyclic and Polymeric Structures

Spectroscopy is a fundamental tool for elucidating the structural features of both the cyclic oligomer and the high-molecular-weight polymer. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) offer complementary information for a thorough characterization.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the functional groups present in Cyclotris(1,4-butylene terephthalate) and poly(butylene terephthalate). The FTIR spectra of both the cyclic trimer and the polymer exhibit characteristic absorption bands that confirm their chemical structure. researchgate.net

Key characteristic peaks for PBT and its cyclic oligomers include the stretching of the C=O in the carbonyl group, and the presence of the terephthalate (B1205515) and aromatic groups. researchgate.net While FTIR is an excellent tool for confirming the presence of these key functional groups, it is generally less sensitive than other methods for detecting minor components or subtle structural differences. jordilabs.com For instance, in studies of degraded PBT, significant changes might not be apparent in the FTIR spectra during the initial stages of degradation. biochromato.com

A comparative analysis of the FTIR spectra of Cyclotris(1,4-butylene terephthalate) and PBT reveals a high degree of similarity due to the identical repeating monomer unit. However, subtle differences in peak shape and position may arise from variations in crystallinity and molecular environment between the cyclic oligomer and the long-chain polymer.

Table 1: Characteristic FTIR Absorption Bands for Poly(butylene terephthalate) and its Cyclic Oligomers

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~1710 | C=O stretching | Ester Carbonyl |

| ~1270 | C-O stretching | Ester Linkage |

| ~1100 | O-C-C stretching | Ester Linkage |

| ~725 | C-H out-of-plane bending | Aromatic Ring |

Note: The exact wavenumbers may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a powerful technique for the detailed structural elucidation of Cyclotris(1,4-butylene terephthalate) and for analyzing the end-groups in its polymerized form. nih.govdntb.gov.ua ¹H NMR provides precise information about the chemical environment of protons in the molecule, allowing for unambiguous confirmation of the repeating unit structure.

For Cyclotris(1,4-butylene terephthalate), the ¹H NMR spectrum shows distinct signals corresponding to the protons of the terephthalate aromatic ring and the butylene glycol aliphatic chain. The integration of these signals confirms the ratio of the aromatic to aliphatic protons, consistent with the cyclic trimer structure.

In the analysis of poly(butylene terephthalate), ¹H NMR is instrumental for end-group analysis. The terminal units of the polymer chains differ from the repeating units and can be identified by their unique chemical shifts. This analysis is crucial for determining the number-average molecular weight (Mn) of the polymer, especially for lower molecular weight samples. Quantitative ¹H NMR (qNMR) has also been successfully employed to assess the purity of isolated PBT cyclic oligomers, achieving purities in the range of 96.1% to 97.0%. nih.govresearchgate.net

Table 2: Typical ¹H NMR Chemical Shifts for Cyclotris(1,4-butylene Terephthalate) in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.10 | Singlet | Aromatic protons (terephthalate) |

| ~4.40 | Triplet | -O-CH ₂- protons (adjacent to ester) |

| ~2.00 | Multiplet | -CH₂-CH ₂- protons |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Mass spectrometry (MS) is an indispensable tool for the identification of cyclic oligomers like Cyclotris(1,4-butylene terephthalate) and for determining the distribution of different ring sizes in a sample. semanticscholar.org Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly well-suited for the analysis of oligomers and polymers. researchgate.net

In the analysis of PBT, mass spectrometry can identify a series of cyclic and linear oligomers. researchgate.net The mass spectrum displays a series of peaks, each corresponding to a different oligomer size, with the mass difference between adjacent peaks corresponding to the mass of the butylene terephthalate repeating unit (220 g/mol ). researchgate.net This allows for the precise determination of the ring size distribution in a mixture of cyclic oligomers. High-resolution mass spectrometry can provide accurate mass measurements, which aids in the confident identification of the elemental composition of each oligomer. nih.gov

Table 3: Expected m/z Values for PBT Cyclic Oligomers in Mass Spectrometry

| Oligomer | Repeating Units (n) | Chemical Formula | Expected Molecular Weight (Da) |

| Dimer | 2 | C₂₄H₂₄O₈ | 440.15 |

| Trimer | 3 | C₃₆H₃₆O₁₂ | 660.22 |

| Tetramer | 4 | C₄₈H₄₈O₁₆ | 880.30 |

| Pentamer | 5 | C₆₀H₆₀O₂₀ | 1100.37 |

Note: The observed m/z in the mass spectrum will depend on the ionization method and the adduct formed (e.g., [M+H]⁺, [M+Na]⁺).

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating complex mixtures and providing quantitative information about the components. High-Pressure Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are routinely used in the analysis of Cyclotris(1,4-butylene terephthalate) and its polymer.

High-Pressure Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of cyclic oligomers in poly(butylene terephthalate). nih.govnih.gov An HPLC method coupled with an ultraviolet (UV) or a diode array detector (DAD) is commonly used for this purpose. semanticscholar.org The different cyclic oligomers (dimer, trimer, tetramer, etc.) can be separated based on their differential interactions with the stationary phase of the chromatography column.

The retention time of each oligomer is a characteristic feature that allows for its identification when compared to a known standard. The area under each peak in the chromatogram is proportional to the concentration of that specific oligomer, enabling quantitative analysis. This is particularly important for quality control in PBT production and for migration studies of food contact materials. nih.govnih.gov Preparative HPLC can also be utilized to isolate and purify individual cyclic oligomers for further characterization. semanticscholar.org

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers like poly(butylene terephthalate). researchgate.net GPC separates molecules based on their hydrodynamic volume in solution. windows.net Larger molecules are excluded from the pores of the column packing material and therefore elute earlier, while smaller molecules can penetrate the pores and have a longer elution time. researchgate.net

The output from a GPC analysis is a chromatogram that represents the distribution of molecular weights in the polymer sample. From this distribution, various molecular weight averages can be calculated, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the Z-average molecular weight (Mz). jordilabs.com The polydispersity index (PDI), which is the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution. jordilabs.com This information is critical as the mechanical and physical properties of PBT are directly related to its molecular weight and molecular weight distribution. cirs-ck.com

Table 4: Key Parameters Obtained from GPC Analysis of Poly(butylene terephthalate)

| Parameter | Description | Significance |

| Mn (Number-Average Molecular Weight) | The total weight of the polymer divided by the total number of molecules. | Relates to properties like flexibility. researchgate.net |

| Mw (Weight-Average Molecular Weight) | An average that gives more weight to heavier molecules. | Relates to properties like strength. researchgate.net |

| Mz (Z-Average Molecular Weight) | A higher-order average that is more sensitive to the high molecular weight fraction. | |

| PDI (Polydispersity Index) | The ratio of Mw/Mn. | A measure of the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse polymer. |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QTOF) and UHPLC-QqQ for Oligomer Identification

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry, particularly Quadrupole Time-of-Flight (QTOF) and Triple Quadrupole (QqQ) systems, serves as a powerful analytical strategy for the identification and quantification of cyclic oligomers present in Poly(butylene terephthalate) (PBT), the polymerized form of Cyclotris(1,4-butylene Terephthalate) (CBT). These oligomers are residual products from the manufacturing process and their characterization is crucial for quality control and safety assessment, especially in food-contact materials. nih.govresearchgate.net

UHPLC-QTOF-MS provides high-resolution mass spectrometry, enabling the accurate mass determination of eluted compounds. This precision allows for the confident identification of various PBT cyclic oligomers, from dimers to pentamers and beyond. mdpi.com Researchers have successfully isolated and purified PBT cyclic oligomers (dimer, trimer, tetramer, and pentamer) from raw PBT material, subsequently confirming their structure and purity using UHPLC-QTOF-MS. mdpi.com The technique offers excellent chromatographic separation of these closely related compounds, as shown by distinct peaks in the chromatogram for each oligomer. mdpi.com A developed UHPLC-QTOF-MS method demonstrated good separation and quantification for PBT oligomers from dimers to pentamers, with limits of quantification ranging from 3.2 to 17.2 ng/g. nih.govresearchgate.net

UHPLC-QqQ-MS/MS operates in multiple reaction monitoring (MRM) mode, offering high sensitivity and selectivity for targeted quantitative analysis. nih.gov While detailed studies applying UHPLC-QqQ specifically to CBT-derived oligomers are less common in the provided literature, the principles of the technique are well-established for trace-level quantification of small molecules in complex matrices. This makes it a highly suitable method for monitoring specific, known oligomers at very low concentrations. nih.gov

The combination of these techniques allows for a comprehensive analysis: UHPLC-QTOF is used for initial identification and structural confirmation of unknown or suspected oligomers due to its high mass accuracy, while UHPLC-QqQ is employed for highly sensitive and specific quantification of targeted oligomers.

Table 1: Identified PBT Cyclic Oligomers by HPLC-MS Techniques

| Oligomer | Retention Time (min) | Method | Source |

|---|---|---|---|

| PBT cyclic dimer | 5.18 | HPLC-DAD | mdpi.com |

| PBT cyclic trimer | 13.95 | HPLC-DAD | mdpi.com |

| PBT cyclic tetramer | 17.60 | HPLC-DAD | mdpi.com |

| PBT cyclic pentamer | 21.12 | HPLC-DAD | mdpi.com |

Thermal Analysis of Polymerization and Crystallization Behavior

Thermal analysis techniques are indispensable for understanding the transformation of CBT oligomers into PBT and characterizing the thermal properties of the resulting polymer. These methods provide critical data on polymerization kinetics, crystallization, melting, and thermal stability.

Differential Scanning Calorimetry (DSC) for Crystallization Kinetics and Melting Behavior

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the polymerization of CBT and the subsequent crystallization and melting behavior of the formed PBT. eag.comhu-berlin.de DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions such as glass transition (Tg), crystallization (Tc), and melting (Tm). hu-berlin.de

For PBT, DSC thermograms typically show a glass transition temperature around 45°C and a melting temperature (Tm) at approximately 223°C. nih.gov The melting behavior of PBT can be complex, often exhibiting double melting peaks. This phenomenon is attributed to a process of melting, recrystallization, and subsequent re-melting of polymer crystals, particularly at slower heating rates. mdpi.comnih.gov The enthalpy of fusion for the crystalline phase of PBT is reported to be 145 J/g, which is used to calculate the degree of crystallinity. nih.govpressbooks.pub

The crystallization kinetics of PBT formed from CBT have been studied under both isothermal and non-isothermal conditions using DSC. researchgate.net The Avrami model is often applied to analyze isothermal crystallization data, yielding the Avrami exponent (n), which provides insights into the nucleation and growth mechanism. For in-situ polymerized CBT (pCBT), the Avrami exponent 'n' was found to be between 2 and 3. researchgate.net Non-isothermal crystallization is frequently analyzed using the Ozawa or Kissinger methods. researchgate.net These kinetic studies reveal that PBT has a significantly faster crystallization rate compared to other polyesters like Poly(ethylene terephthalate) (PET). mdpi.com

Table 2: Key Thermal Properties of PBT Determined by DSC

| Property | Typical Value | Description | Source |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 37–52 °C | Temperature at which the amorphous region transitions from a glassy to a rubbery state. | nih.gov |

| Melting Temperature (Tm) | ~223 °C | Temperature at which the crystalline domains melt. | nih.gov |

| Enthalpy of Fusion (ΔHf) | 145 J/g | Heat absorbed to melt a 100% crystalline sample. Used to determine the degree of crystallinity. | nih.gov |

| Avrami Exponent (n) for pCBT | 2 - 3 | Indicates the mechanism of isothermal crystallization (e.g., nucleation type and growth dimensionality). | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of polymerized CBT by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. setaramsolutions.com The resulting data reveal the onset temperature of decomposition and the degradation profile of the material.

Studies on PBT show that it possesses good thermal stability. researchgate.net The thermal degradation of PBT in an inert atmosphere (N2) typically occurs in a single step. researchgate.netrasayanjournal.co.in The onset of degradation for pure PBT is observed at temperatures well above its processing window, indicating that it can be melt-processed without significant decomposition. The primary degradation process for PBT at high temperatures (above 290°C) involves a β-hydrogen transfer mechanism. researchgate.net

Table 3: TGA Data for PBT and its Blends

| Material | Onset Degradation Temp. (°C) | Degradation Profile | Atmosphere | Source |

|---|---|---|---|---|

| Pure PBT | ~302 °C (at 10°C/min) | Single-step degradation | N2 | researchgate.net |

| PBT/PET (80/20) Blend | Lower than pure PBT | Single-step degradation | Air | rasayanjournal.co.in |

| PBT/PET + 5% MMT Clay | Higher than PBT/PET blend | Single-step degradation | Air | rasayanjournal.co.in |

Microscopic and Surface Characterization of Polymerized Cyclotris(1,4-butylene Terephthalate) Composites

Microscopy techniques are essential for visualizing the morphology and surface characteristics of PBT composites at micro- and nano-scales. This information is vital for understanding structure-property relationships, particularly how fillers and reinforcements interact with the polymer matrix.

Scanning Electron Microscopy (SEM) for Morphology

In PBT fiber-reinforced composites, SEM analysis of fracture surfaces can demonstrate the extent of fiber pull-out and the nature of the fiber-matrix interface. Good interfacial adhesion, crucial for effective stress transfer from the matrix to the reinforcement, is often indicated by the presence of polymer matrix material adhering to the surfaces of pulled-out fibers. researchgate.net Studies on glass fiber/pCBT composites have used SEM to confirm that good bonding quality exists between the fiber and the matrix, which correlates with improved mechanical properties. researchgate.net

For PBT nanocomposites, SEM is used to assess how well the nano-additives are distributed within the polymer. For instance, in PBT/reduced graphene oxide (rGO) nanocomposite fibers, SEM images have shown that the presence of rGO leads to the appearance of protrusions and unevenness on the fiber surface, with the fracture cross-sections becoming rougher as the nanoadditive content increases. mdpi.com This visualization helps in correlating the composite's morphology with its mechanical and thermal properties. mdpi.comresearchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness Analysis

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to obtain three-dimensional topographical information and quantitative data on the surface roughness of PBT composites at the nanoscale. icspicorp.comoamjms.eu AFM operates by scanning a sharp tip over the sample surface, allowing for the characterization of features with nanometer precision without requiring a conductive surface or extensive sample preparation. icspicorp.comoxinst.com

AFM is particularly valuable for analyzing how the addition of fillers affects the surface texture and roughness of PBT composites. Quantitative surface roughness parameters, such as the root-mean-square roughness (Sq or Rq) and the arithmetic average roughness (Ra), can be calculated from AFM topographical images. nih.govresearchgate.net Research on PBT composites filled with aluminum hydroxide (B78521) has utilized AFM to characterize the surface. mdpi.comresearchgate.net These studies can reveal changes in surface topography and provide insights into the distribution of filler particles near the surface. The technique can also be used to probe local mechanical properties like adhesion and Young's modulus, providing a more complete picture of the composite's surface characteristics. oxinst.comresearchgate.net

Table 4: Surface Roughness Parameters of PBT Composites from AFM

| Material | Filler Content (wt%) | RMS Surface Roughness (Sq) | Notes | Source |

|---|---|---|---|---|

| PBT | 0% | Data not specified, used as baseline | Characterized fracture cross-sections | mdpi.com |

| PBT / Aluminum Hydroxide | 3% | Data not specified, changes observed | An anticorrelation was observed between texture anisotropy and elastic modulus. | mdpi.com |

| PBT / Aluminum Hydroxide | 7% | Data not specified, changes observed | The addition of fillers was shown to affect structure parameters like surface roughness. | mdpi.com |

Applications of Cyclotris 1,4 Butylene Terephthalate in Advanced Polymer Composites and Functional Materials

High-Performance Thermoplastic Composites

The advent of CBT has opened new avenues for the development of high-performance thermoplastic composites. Its ability to polymerize in-situ from a low-viscosity melt overcomes many of the processing challenges associated with traditional high-viscosity thermoplastic polymers. This allows for the production of composites with high fiber loadings and excellent impregnation, leading to superior mechanical properties.

Fabrication of Composite Structures with High Fiber Loadings

A significant advantage of using CBT as a matrix precursor is the ability to achieve high fiber loadings in the resulting composite. The extremely low viscosity of molten CBT facilitates thorough wetting and impregnation of dense fiber preforms, a feat that is challenging with conventional high-viscosity thermoplastic melts. This leads to the fabrication of composites with a high fiber volume fraction, which is crucial for achieving superior mechanical performance.

Research has demonstrated that as the fiber content in a PBT matrix increases, so does the stiffness of the composite. For instance, in glass fiber reinforced PBT composites, an increase in the glass fiber (GF) content from 0% to 30% by weight resulted in a 77.33% increase in the Young's modulus. mdpi.com This increase in stiffness, however, is often accompanied by an increase in brittleness. mdpi.com The ability to achieve high fiber fractions with CBT-derived PBT allows for the tailoring of composite properties to meet the demands of specific applications. isofts.kiev.ua

Effect of Glass Fiber Content on Mechanical Properties of PBT Composites

| Glass Fiber Content (wt%) | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 | 2.7 | 55 | 15 |

| 15 | 6.8 | 110 | 3 |

| 30 | 12.0 | 150 | 1.5 |

Reinforcement with Carbon Fibers and Glass Fibers

Both carbon fibers and glass fibers are common reinforcements for PBT composites, each imparting distinct properties to the final material. Carbon fiber reinforced composites generally exhibit higher strength and stiffness compared to their glass fiber counterparts. For instance, PBT composites reinforced with 15 wt.% of carbon fibers modified with ethylene (B1197577) acrylic acid showed a tensile strength of 90.76 MPa and an elastic modulus of 4334.76 MPa. mdpi.com In contrast, PBT reinforced with 30% glass fibers by weight has a tensile strength ranging from 96.5 to 185 MPa and a Young's modulus between 8.96 and 12 GPa. azom.com

The choice between carbon and glass fiber reinforcement often depends on the specific application requirements, balancing cost and performance. Carbon fibers are favored in applications where high strength-to-weight ratio and stiffness are critical, while glass fibers offer a more cost-effective solution with good mechanical properties. mdpi.com

Comparison of Carbon Fiber and Glass Fiber Reinforced PBT Composites

| Property | Carbon Fiber Reinforced PBT | Glass Fiber Reinforced PBT |

|---|---|---|

| Tensile Strength | Higher | Lower |

| Stiffness (Modulus) | Higher | Lower |

| Cost | Higher | Lower |

| Density | Lower | Higher |

Replacement of Thermosetting Resins in Composites

Thermoplastic composites derived from CBT present a compelling alternative to traditional thermosetting resin composites, such as those based on epoxy. A primary advantage of thermoplastics is their potential for recycling and thermoforming, which is not possible with cross-linked thermosets. Furthermore, thermoplastic composites can offer improved toughness and impact resistance.

In a comparative study, glass fiber reinforced PBT and glass fiber reinforced epoxy resin (ER) composites were evaluated. The tensile strength of the GF/ER composite was significantly higher than that of the GF/PBT composite. mdpi.com However, the processing advantages and recyclability of PBT make it an attractive option for many applications. The development of CBT technology allows for the use of manufacturing processes typically employed for thermosets, such as resin transfer molding (RTM), to produce thermoplastic composites.

General Comparison: Thermoplastic (CBT-based PBT) vs. Thermosetting (Epoxy) Composites

| Property | CBT-based PBT Composites | Epoxy-based Composites |

|---|---|---|

| Processing | In-situ polymerization, thermoformable | Curing (irreversible chemical reaction) |

| Recyclability | Yes | No |

| Toughness | Generally higher | Can be brittle |

| Melt Viscosity of Precursor | Very low (for CBT) | Low (for liquid epoxy) |

In-situ Polymerization for Fiber Impregnation

The core of CBT's utility in composite manufacturing lies in the in-situ polymerization process. Molten CBT, with its water-like viscosity, can easily and thoroughly penetrate complex and tightly woven fiber reinforcements. Once the fibers are fully impregnated, the application of heat and a catalyst initiates the ring-opening polymerization, converting the low-viscosity oligomer into a high-molecular-weight thermoplastic polymer matrix directly within the mold. This process ensures excellent fiber wetting, minimizes voids, and allows for the creation of complex composite shapes. The polymerization can be carried out at temperatures between 185-205 °C and is typically completed within a short period.

Nanocomposites and Microcomposites

The low processing viscosity of CBT also makes it an ideal matrix material for the fabrication of nanocomposites and microcomposites. The ease of dispersing nano- and micro-scale fillers in the liquid CBT before polymerization leads to a more uniform and homogeneous composite material, which is often difficult to achieve with high-viscosity polymer melts.

Utilization as a Matrix Material for Nano- and Microcomposites

CBT-derived PBT has been successfully utilized as a matrix for a variety of nano- and microcomposites, incorporating fillers such as clay, silica (B1680970), carbon nanotubes (CNTs), and graphene oxide. The addition of these fillers can significantly enhance the mechanical, thermal, and electrical properties of the resulting composite.

For instance, the incorporation of modified smectite clay into a PBT matrix has been shown to increase the tensile strength at break by approximately 60% and the flexural strength by 24% with a loading of just 3.7 wt%. isofts.kiev.ua Similarly, the addition of silica nanoparticles to PBT can also lead to improved thermal stability. In another study, the inclusion of carbon nanotubes in a PBT/elastomer blend significantly increased the stiffness of the material. acs.org The uniform dispersion of these fillers, facilitated by the low viscosity of CBT, is key to unlocking these property enhancements.

Effect of Fillers on the Properties of PBT Nanocomposites

| Filler | Loading | Effect on Properties |

|---|---|---|

| Modified Smectite Clay | 3.7 wt% | ~60% increase in tensile strength, 24% increase in flexural strength. isofts.kiev.ua |

| Silica Nanoparticles | 1-5 wt% | Enhanced thermal stability. researchgate.net |

| Carbon Nanotubes (CNTs) | 1-5 phr | Increased stiffness. acs.org |

| Graphene Oxide (GO) and Carbon Black (CB) | 0.25-0.50 wt% GO, 1.5 wt% CB | Effective UV/vis blocking and satisfactory mechanical properties for agricultural films. acs.org |

Enhancement of Mechanical Properties with Nano-sized Fillers (e.g., Carbon Nanotubes, Laminated Silicates, Organo-modified Montmorillonite)

The incorporation of nano-sized fillers into a poly(butylene terephthalate) (PBT) matrix, derived from the ring-opening polymerization of Cyclotris(1,4-butylene Terephthalate), is a key strategy for developing high-performance polymer composites. researchgate.net These fillers, due to their high aspect ratio and large surface area, can significantly enhance the mechanical properties of the resulting material, including stiffness, strength, and toughness. researchgate.netvot.pl

Carbon Nanotubes (CNTs): The addition of carbon nanotubes has been shown to be an effective method for improving the mechanical characteristics of PBT. Research into the use of multi-walled carbon nanotubes (MWCNTs) demonstrates that even low concentrations can lead to notable improvements. For instance, the addition of just 0.1 wt.% of single-walled CNTs has been reported to increase stiffness by 15% and strength by 25%. psu.edu Another study found that incorporating 0.05 mass % of modified carbon nanotubes improved both Young's modulus (by 5–10%) and tensile strength (by 17–30%) compared to the neat polymer. researchgate.net The key to achieving these enhancements lies in the homogeneous dispersion of the CNTs within the polymer matrix and establishing strong interfacial interactions. vot.pl In-situ polymerization, where the nanotubes are dispersed in the monomer before the polymerization process, is a particularly effective method for achieving a uniform distribution. vot.pl

Laminated Silicates (Organo-modified Montmorillonite): Montmorillonite (B579905), a type of layered silicate, is widely used as a reinforcing filler. expresspolymlett.com However, its inherent hydrophilic nature makes it incompatible with organophilic polymers like PBT. expresspolymlett.com To overcome this, the clay is chemically modified with alkylammonium salts in a process known as organo-modification, forming organo-modified montmorillonite (OMMT). expresspolymlett.com This modification increases the interlayer spacing (basal spacing) of the clay, for example, from 1.24 nm to as high as 3.20 nm, which facilitates the intercalation of polymer chains and improves compatibility. expresspolymlett.com The inclusion of OMMT into polyester (B1180765) blends has been shown to increase tensile strength and modulus, which is attributed to strong interactions between the polymer matrix and the clay. researchgate.net The OMMT particles can also act as nucleating agents, which can influence the crystalline structure of the polymer matrix and contribute to the improved mechanical performance. scholarsresearchlibrary.com

| Nanofiller | Concentration (wt.%) | Property Enhanced | Reported Improvement | Reference |

|---|---|---|---|---|

| Single-Walled Carbon Nanotubes | 0.1 | Stiffness & Strength | 15% & 25% increase, respectively | psu.edu |

| Modified Multi-Walled Carbon Nanotubes | 0.05 | Young's Modulus & Tensile Strength | 5-10% & 17-30% increase, respectively | researchgate.net |

| Organo-modified Montmorillonite (OMMT) | 1 | Tensile Strength & Modulus | Qualitative increase due to strong interactions | researchgate.net |

Role of Toughening Agents in Nanocomposite Systems

While nano-sized fillers can improve the stiffness and strength of PBT composites, the resulting material can be brittle. psu.edu Toughening agents are incorporated into the formulation to enhance fracture toughness and impact strength without significantly compromising other properties. specialchem.com Unlike flexibilizers, which form a single-phase system, toughening agents create a discrete secondary phase of micro- or nano-sized particles embedded within the polymer matrix. specialchem.com This secondary phase improves toughness by providing mechanisms for energy dissipation, such as crack pinning and stress distribution. specialchem.com

Several types of toughening agents are utilized in these systems:

Reactive Elastomeric Resins: These are added to the initial resin and form distinct rubber particles during the curing process. specialchem.com

Preformed Particles: These can be either elastomeric (rubber) or plastic particles that are blended into the polymer matrix. scholarsresearchlibrary.comspecialchem.com

Inorganic Nanoparticles: Certain surface-modified inorganic fillers, like nano-silica, can also function as toughening agents. specialchem.com

A notable example involves the use of an impact modifier, such as glycidyl (B131873) methacrylate (B99206) grafted ultra-low-density polyethylene (B3416737) (ULDPE-g-GMA), in PBT/organoclay nanocomposites. scholarsresearchlibrary.com Studies have shown that the incorporation of 2 wt.% of this elastomer can substantially improve the impact strength of the neat PBT matrix, with one report indicating an increase from 54.1 J/m to 100.4 J/m, representing an 85.6% improvement. scholarsresearchlibrary.com Another approach involves the chemical modification of the PBT backbone itself, for instance, by creating a copolymer with polycaprolactone, which results in lower crystallinity and a tougher material. kuleuven.be

| Toughening Agent | Type | Observed Effect | Reference |

|---|---|---|---|

| Glycidyl methacrylate grafted ultra-low-density polyethylene (ULDPE-g-GMA) | Elastomeric Impact Modifier | ~86% increase in impact strength | scholarsresearchlibrary.com |

| Polycaprolactone | Chemical Co-monomer | Forms a tougher copolymer with lower crystallinity | kuleuven.be |

Biomedical Applications and Biocompatible Materials

Cyclotris(1,4-butylene Terephthalate) and the resulting PBT polymer demonstrate significant promise for sophisticated biomedical applications, largely owing to their favorable biocompatibility.

Potential in Drug Delivery Systems

The biocompatible properties of this polymer make it a suitable candidate for drug delivery systems. It can be utilized to encapsulate medications, providing a matrix for their controlled and targeted release to specific physiological areas. The development of composite scaffolds using PBT block copolymers further highlights this potential, where modular devices can be engineered for the dual delivery of different pharmaceutics with distinct release profiles, which is particularly relevant for post-surgical local therapy. nih.gov

Applications in Tissue Engineering and Regenerative Medicine

In the field of tissue engineering, materials are needed to act as scaffolds that support cell growth and tissue regeneration. Cyclotris(1,4-butylene Terephthalate)-derived polymers have been identified for their potential use as scaffolds for regenerating tissue. PBT-based copolymers can be processed into nanostructured scaffolds with tailored stiffness and hydrophilicity, which are suitable for the long-term culture of human mesenchymal stromal cells, making them good candidates for tissue engineering applications. mdpi.com

Cardiovascular Disease Treatments

Researchers have also explored the potential of Cyclotris(1,4-butylene Terephthalate) in the context of cardiovascular disease treatments. Its biocompatibility is a critical attribute for any material intended for cardiovascular applications.

Viscosity Modification and Plasticization in Polymer Systems

One of the most significant properties of Cyclotris(1,4-butylene Terephthalate) is its extremely low melt viscosity. Before undergoing ring-opening polymerization, the cyclic oligomer melts at around 150°C to form a water-like fluid with a viscosity of approximately 20-30 cP. sae.orgresearchgate.net This characteristic is in sharp contrast to the high melt viscosities of conventional thermoplastic polymers, which require high processing temperatures and pressures. researchgate.net

This low viscosity is highly advantageous for its role as a viscosity modifier in the production of advanced polymer composites. sae.org It allows for the easy and thorough impregnation of fibrous reinforcements and fillers, a process that is difficult with high-viscosity thermoplastic melts. sae.orgresearchgate.net This enables the fabrication of highly filled composites using processing technologies typically reserved for low-viscosity thermosetting resins, such as resin transfer molding. psu.edusae.org

Use as a Viscosity Modifier for Synthetic Rubbers

Cyclotris(1,4-butylene terephthalate), often referred to as cyclic butylene terephthalate (B1205515) (CBT) in this context, serves as a novel bifunctional additive in synthetic rubbers. researchgate.net Its primary function is to act as an effective lubricant and processing aid, significantly decreasing the viscosity of raw rubber mixtures during processing. researchgate.netbme.hu This reduction in viscosity is crucial for improving the processability of various synthetic rubbers.

Research has investigated the effect of CBT on several types of rubbers, including:

Styrene Butadiene Rubber (SBR)

Oil Extended Styrene Butadiene Rubber (oSBR)

Acrylonitrile Butadiene Rubber (NBR)

Ethylene Propylene Diene Rubber (EPDM) researchgate.net

Table 1: Effect of CBT on the Viscosity of Various Rubber Compounds

| Rubber Type | CBT Addition (phr) | Change in Mooney Viscosity (ML 1+4 at 100°C) |

|---|---|---|

| SBR | 20 | Significant Decrease |

| oSBR | 20 | Significant Decrease |

| NBR | 20 | Significant Decrease |

| EPDM | 20 | Significant Decrease |

Data synthesized from research findings indicating CBT acts as an effective lubricant. researchgate.netbme.hu

Role as a Plasticizer and Enhancing Agent

Beyond its function as a viscosity modifier, Cyclotris(1,4-butylene terephthalate) also acts as a plasticizer and a semi-active filler, making it a bifunctional additive. researchgate.netbme.hu During the initial mixing phase at elevated temperatures, it behaves as a plasticizer, enhancing the flow and processability of the rubber.

Self-Healing Materials Development

The unique properties of Cyclotris(1,4-butylene terephthalate) are being harnessed to create a new class of smart materials with self-healing capabilities. The core principle involves embedding unreacted CBT within a polymer matrix, which can then be activated to repair damage.

An innovative approach involves creating a partially polymerized system composed of both linear Poly(butylene terephthalate) (PBT) and residual cyclic butylene-terephthalate (CBT). mdpi.comunisalento.it This produces a smart material with a built-in capacity to recover from damage. mdpi.com In these nanocomposites, the PBT forms the structural matrix, while the unpolymerized CBT oligomers act as a latent healing agent. mdpi.com When a crack or damage occurs, the embedded CBT can be utilized to mend the fractured area. This concept is a focus of research for developing materials that can autonomously repair themselves, extending their service life and improving safety in various applications. mdpi.commdpi.com

The mechanism for damage recovery in these materials is based on the catalyzed ring-opening polymerization (ROP) of the residual CBT oligomers. mdpi.com When a crack forms in the material, an external stimulus, typically heat, is applied. This melts the residual CBT, allowing it to flow into and fill the damaged zone. mdpi.comunisalento.it

In the presence of a catalyst that remains active within the matrix, the molten CBT undergoes in-situ ROP and converts into high-molecular-weight PBT. mdpi.com This newly formed polymer bridges the gap, joining the broken surfaces and effectively healing the crack. mdpi.comunisalento.it Research has explored the use of specific catalysts, such as Butyltin Chloride Dihydroxide and Butyltin Tris(2-Ethylhexoate), which are activated at different temperatures to control the polymerization process. mdpi.com Flexural tests on notched samples that have undergone this healing process have demonstrated a good recovery of mechanical properties. mdpi.com

Table 2: Self-Healing Mechanism Overview

| Stage | Process | Description |

|---|---|---|

| 1. Damage | A crack forms in the PBT/CBT composite matrix. | The structural integrity is compromised. |

| 2. Activation | The material is heated. | Residual CBT oligomers melt and flow into the crack. |

| 3. Healing | Catalyzed Ring-Opening Polymerization (ROP). | Molten CBT polymerizes into PBT, bonding the crack surfaces. |

| 4. Recovery | The material is cooled. | The newly formed PBT solidifies, restoring mechanical properties. |

Based on the catalyzed ROP process for damage recovery. mdpi.comunisalento.it

Sustainable Polymer Research and Recycling Technologies

The chemistry of Cyclotris(1,4-butylene terephthalate) and its relationship with PBT is central to emerging concepts in sustainable polymer technology, particularly in the realm of recycling.

Cyclic oligomers like Cyclotris(1,4-butylene terephthalate) are key to "ring-chain" recycling concepts. This process involves the controlled depolymerization of condensation polymers, such as PBT, back into their constituent cyclic oligomers. scispace.com This heating-induced cyclodepolymerization is the reverse of ring-opening polymerization and offers a pathway to chemical recycling. scispace.com

The recovered cyclic oligomers can then be purified and used as high-purity monomers to synthesize virgin-quality PBT via ROP. scispace.com This approach presents several advantages over traditional mechanical recycling, as it can potentially handle more contaminated waste streams and avoids the degradation of polymer properties that often occurs with repeated melt processing. The low viscosity and absence of by-products during the ROP of these cyclic monomers make them attractive for creating new polymers and composites, closing the loop on the material's life cycle. scispace.com

Enzymatic Depolymerization and Hydrolysis of Poly(butylene terephthalate) and Related Polyesters

The pursuit of sustainable solutions for plastic waste has spurred significant research into the enzymatic degradation of synthetic polymers. Poly(butylene terephthalate) (PBT), a widely used thermoplastic polyester, and its related compounds, including the cyclic trimer Cyclotris(1,4-butylene terephthalate), are subjects of this research. lgcstandards.com Enzymatic depolymerization offers an environmentally benign alternative to conventional chemical and mechanical recycling methods, which often require harsh conditions and can result in lower-quality materials. pnas.org

Hydrolytic enzymes, particularly cutinases, have demonstrated the ability to catalyze the breakdown of the ester bonds that form the backbone of polyesters like PBT. researchgate.netmdpi.com These enzymes, which naturally degrade the plant cuticle polymer cutin, can be harnessed to depolymerize synthetic polyesters into their constituent monomers. researchgate.netbiointerfaceresearch.com Studies have shown that enzymes like the leaf-branch compost cutinase (LCC) and its variants can effectively degrade PBT, although the efficiency may vary compared to other polyesters like polyethylene terephthalate (PET) and polytrimethylene terephthalate (PTT). bohrium.com Research focusing on an ICCG variant of LCC found that the most efficient depolymerization was achieved for PET, followed by PTT, and then PBT. bohrium.com The process typically involves surface erosion, where the enzyme acts on the polymer surface, breaking it down into soluble oligomers and monomers, such as terephthalic acid and 1,4-butanediol (B3395766) in the case of PBT. mdpi.comnih.gov

The following table summarizes the degradation efficiency of different polyesters by the LCCICCG enzyme, as indicated by the release of the monomer terephthalic acid (TPA).

| Polyester | Relative Depolymerization Efficiency | Primary Monomers Released |

|---|---|---|

| Polyethylene terephthalate (PET) | High | Terephthalic acid (TPA), Ethylene glycol |

| Polytrimethylene terephthalate (PTT) | Medium | Terephthalic acid (TPA), 1,3-Propanediol |

| Poly(butylene terephthalate) (PBT) | Lower | Terephthalic acid (TPA), 1,4-Butanediol |

Data sourced from studies on LCCICCG enzyme variants. bohrium.com

Cutinases belong to the α/β-hydrolase superfamily and utilize a classic Ser-His-Asp catalytic triad (B1167595) in their active site to perform catalysis. mdpi.combiointerfaceresearch.com The mechanism of polyester hydrolysis begins with the binding of the enzyme to the polymer surface. The degradation is a heterogeneous catalytic process occurring at the solid-liquid interface. The process is often described as surface erosion, where cracks and pits form on the polymer surface as a result of enzymatic action. nih.gov

The core catalytic action involves the hydrolysis of the ester linkages within the polymer chain. researchgate.net The serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the ester bond in the polyester backbone. This forms a tetrahedral intermediate, which is stabilized by other residues in the active site. The intermediate then collapses, leading to the cleavage of the ester bond and the formation of an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing a fragment of the polymer chain (a monomer or oligomer) with a new carboxyl end-group and regenerating the active enzyme. biointerfaceresearch.com

Analysis of the degradation products provides insight into the specific mode of action. For instance, cutinases can exhibit endo-type (random chain cleavage) or exo-type (cleavage from chain ends) activity. Studies on related polyesters have shown that cutinases from Thermobifida fusca and lipases from Thermomyces lanuginosus hydrolyze PET and its model compounds endo-wise. uminho.pt The degradation of PBT and other polyesters by various enzymes results in their respective monomers and oligomers, confirming the targeted cleavage of ester bonds. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize the interaction between cutinases and polyester substrates, revealing that binding is often driven by hydrophobic interactions within and around the enzyme's active site. ntnu.no

The rate and efficiency of the enzymatic degradation of PBT and related polyesters are not intrinsic to the enzyme alone but are governed by a combination of environmental conditions and the polymer's own properties. mdpi.com Understanding these factors is crucial for optimizing biorecycling processes.

Polymer Properties:

Molecular Weight: Higher molecular weight can hinder degradation, as it corresponds to longer polymer chains and potentially greater entanglement, reducing chain mobility and accessibility for enzymes. mdpi.comfrontiersin.org

Chemical Structure: Subtle differences in chemical structure, such as the length of the diol unit in polyesters (e.g., ethylene glycol in PET vs. butanediol (B1596017) in PBT), can significantly impact enzyme binding and catalytic efficiency. researchgate.net Copolymerization can also enhance biodegradability by reducing crystallinity. mdpi.com

Environmental and Reaction Conditions:

Temperature: Temperature has a profound effect on degradation rates. Higher temperatures increase polymer chain mobility, especially when approaching the glass transition temperature (Tg), making the polymer more susceptible to enzymatic attack. acs.orgresearchgate.net For example, the activity of Humicola insolens cutinase (HiC) on low-crystallinity PET increased 7-fold when the temperature was raised from 55°C to 70°C, which is close to the Tg of PET (around 75°C). acs.org However, the temperature must remain within the optimal functional range of the enzyme to avoid thermal denaturation. biointerfaceresearch.com

pH: Like all enzymes, cutinases have an optimal pH range for activity. The pH of the reaction medium can affect the ionization state of amino acid residues in the enzyme's active site, influencing its catalytic efficiency. biointerfaceresearch.com Studies on PET hydrolysis have shown that the rate can increase significantly from pH 5.5 up to an optimum of around 8.5, after which activity declines. biointerfaceresearch.com

Enzyme Concentration: Higher concentrations of the enzyme can lead to faster degradation rates, up to a saturation point where the polymer surface becomes the limiting factor. researchgate.net

The following table summarizes key factors and their effects on the enzymatic hydrolysis of polyesters.

| Factor | Effect on Degradation Rate | Rationale |

|---|---|---|

| Polymer Crystallinity | Higher crystallinity decreases the rate | Enzymes preferentially attack more accessible amorphous regions. acs.org |

| Temperature | Rate increases with temperature (up to enzyme's optimum) | Increased polymer chain mobility, especially near Tg, enhances enzyme access. acs.org |

| pH | Rate is optimal within a specific range | Affects the ionization state and function of the enzyme's active site. biointerfaceresearch.com |

| Molecular Weight | Higher molecular weight can decrease the rate | Reduces polymer chain mobility and accessibility. mdpi.comfrontiersin.org |

Computational Modeling and Simulation of Cyclotris 1,4 Butylene Terephthalate Behavior

Molecular Dynamics Simulations for Conformational Analysis of Cyclic Oligomers

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. While specific MD studies focusing exclusively on the conformational analysis of Cyclotris(1,4-butylene Terephthalate) are not extensively detailed in available literature, the principles of this technique are widely applied to similar molecules, such as other cyclic oligomers and linear polymer chains, to understand their structural dynamics. nih.govmdpi.com